Product packaging for Susalimod(Cat. No.:CAS No. 149556-49-0)

Susalimod

Cat. No.: B118586
CAS No.: 149556-49-0
M. Wt: 408.4 g/mol
InChI Key: WJLQPSZXCOYTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Research on Susalimod

This compound, also known as 2-hydroxy-5-[2-[4-[(3-methylpyridin-2-yl)sulfamoyl]phenyl]ethynyl]benzoic acid, was initially developed by Pfizer Inc. patsnap.comnih.gov. It was designed as a metabolically stable chemical analog of sulfasalazine, intended for the treatment of conditions such as rheumatoid arthritis (RA) researchgate.net. Early research focused on understanding its pharmacological actions and pharmacokinetic profile across various species researchgate.net. A pivotal study by Gozzi et al. (1999) demonstrated this compound's ability to reduce lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) levels in mice in a dose-dependent manner, indicating its potential as an anti-inflammatory agent .

Academic Significance of this compound as a Therapeutic Modulator

The academic significance of this compound stems from its multifaceted mechanism of action as a therapeutic modulator. It functions primarily as an immunomodulator and a TNF inhibitor patsnap.com. Specifically, this compound has been identified as a phosphodiesterase (PDE) inhibitor, targeting PDE7A and PDE4B . These enzymes play a crucial role in regulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which are essential in modulating inflammatory responses . Preclinical studies have indicated its capacity to reduce inflammation and cytokine release, thereby influencing immune pathways . This modulatory effect on immune responses underscores its academic importance in exploring novel therapeutic strategies for immune-mediated disorders .

Overview of Key Research Areas in this compound Studies

Research into this compound has spanned several key areas, reflecting its diverse academic interest. A primary focus has been its immunomodulatory effects, particularly in the context of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, and inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease . Studies have explored its efficacy in regulating gut immune responses and reducing inflammation and cytokine release .

Another significant area of research has been its pharmacokinetics. Investigations have shown that this compound is predominantly excreted unchanged in bile, with approximately 90% biliary excretion in various animal models researchgate.net. Studies have also highlighted interspecies differences in its elimination rate, with a much slower elimination in humans compared to animals, leading to challenges in predicting human clearance through allometric scaling of preclinical data researchgate.netuoa.gr.

Furthermore, this compound has been a subject in pharmacokinetic/pharmacodynamic (PK/PD) modeling studies, particularly in understanding its effects on inflammatory mediators like TNF-α researchgate.netnih.gov. These models aim to describe the relationship between drug concentration and its biological effects, contributing to the broader field of quantitative pharmacology in inflammation research researchgate.netnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16N2O5S B118586 Susalimod CAS No. 149556-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-[2-[4-[(3-methylpyridin-2-yl)sulfamoyl]phenyl]ethynyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-14-3-2-12-22-20(14)23-29(27,28)17-9-6-15(7-10-17)4-5-16-8-11-19(24)18(13-16)21(25)26/h2-3,6-13,24H,1H3,(H,22,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLQPSZXCOYTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164336
Record name Susalimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149556-49-0
Record name Susalimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149556490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Susalimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUSALIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5MPG6F043
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation of Susalimod S Biological Activity

Investigation of Susalimod as a Phosphodiesterase Inhibitor

This compound functions predominantly as a phosphodiesterase (PDE) inhibitor, a class of enzymes critical in regulating intracellular signaling molecules.

Targeting of PDE7A and PDE4B by this compound

This compound specifically targets phosphodiesterase 7A (PDE7A) and phosphodiesterase 4B (PDE4B). These enzymes are pivotal in controlling the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).

Regulation of Intracellular Cyclic Adenosine Monophosphate (cAMP) Levels by this compound

By inhibiting PDE7A and PDE4B, this compound leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) concentrations. Elevated cAMP levels play a significant role in modulating inflammatory responses, contributing to a decrease in the production of various pro-inflammatory cytokines.

Modulation of Proinflammatory Cytokine Synthesis by this compound

A key aspect of this compound's mechanism of action involves its ability to suppress the synthesis of proinflammatory cytokines.

This compound's Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Synthesis

This compound inhibits the synthesis of tumor necrosis factor-alpha (TNF-α), a potent proinflammatory cytokine implicated in conditions such as sepsis, autoimmune diseases, and chronic inflammation. This inhibition is achieved through a concentration-dependent mechanism, where higher concentrations of this compound result in greater suppression of TNF-α synthesis.

Pathways of this compound's Interaction with Lipopolysaccharide-Induced TNF-α Synthesis

This compound's mechanism of action includes suppressing TNF-α production in response to bacterial lipopolysaccharide (LPS) challenges. A study by Gozzi et al. (1999) demonstrated that this compound, administered intraperitoneally at doses ranging from 25 to 200 mg/kg, reduced LPS-induced TNF-α levels in mice in a dose-dependent manner. nih.gov Pharmacokinetic-pharmacodynamic (PK-PD) modeling revealed an in vivo potency (IC₅₀) of 293 µM. nih.gov Maximal inhibition of TNF-α was achieved by blocking its synthesis during the initial 70-minute window following LPS exposure. nih.gov

Exploration of this compound's Broader Immunomodulatory Effects

Beyond its direct effects on PDE inhibition and TNF-α synthesis, this compound has demonstrated broader immunomodulatory effects. Preclinical studies indicate its potential in modulating immune responses in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. This involves its ability to reduce inflammation and cytokine release, thereby influencing immune pathways. Research also suggests its efficacy in treating inflammatory bowel diseases like ulcerative colitis and Crohn's disease by regulating gut immune responses.

Preclinical Investigations of Susalimod S Therapeutic Potential

In Vivo Efficacy Studies of Susalimod in Disease Models

Autoimmune Disease Models and this compound Intervention

Studies in Multiple Sclerosis Preclinical Models

Preclinical studies have explored this compound's potential in modulating immune responses relevant to autoimmune diseases, including multiple sclerosis (MS) nih.gov. Research indicates that this compound can reduce inflammation and cytokine release, thereby influencing immune pathways associated with such conditions nih.gov. The Experimental Autoimmune Encephalomyelitis (EAE) model is a widely utilized preclinical model for MS, particularly for investigating the inflammatory components of the disease. These models are crucial for testing immunomodulatory therapies by inducing autoimmunity to central nervous system components, often through immunization with myelin-reactive T cells.

Inflammatory Bowel Disease Models and this compound Intervention

This compound has demonstrated efficacy in preclinical models of inflammatory bowel disease (IBD), specifically in ulcerative colitis and Crohn's disease, by regulating gut immune responses nih.gov.

Research in Ulcerative Colitis Preclinical Models

In the context of ulcerative colitis, preclinical research suggests this compound's effectiveness nih.gov. Common animal models employed to study ulcerative colitis include dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis and 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis. These models induce colonic inflammation, allowing researchers to investigate epithelial injury, restitution, and innate immune mechanisms. Some models also mimic endoplasmic reticulum (ER) stress and spontaneous inflammation that resemble human ulcerative colitis.

Impact on Crohn's Disease Preclinical Models

Preclinical investigations into Crohn's disease models have shown that administration of this compound led to a reduction in inflammatory markers and an improvement in mucosal healing when compared to control groups nih.gov. This suggests its potential as a therapeutic agent for managing IBD nih.gov. The TNBS-induced colitis model is a well-established preclinical tool that can mimic aspects of human ulcerative colitis and is also relevant for studying Crohn's disease, characterized by chronic transmural colitis.

Sepsis and Chronic Inflammation Models in this compound Research

This compound functions as an immunomodulating agent by inhibiting the synthesis of tumor necrosis factor-alpha (TNF-α), a proinflammatory cytokine centrally involved in sepsis and chronic inflammatory states nih.gov. Its mechanism of action involves suppressing TNF-α production in response to bacterial lipopolysaccharide (LPS) challenges nih.gov.

A pivotal study by Gozzi et al. (1999) investigated the concentration-effect relationship of this compound on LPS-induced TNF-α levels in mice. The study demonstrated that this compound significantly reduced LPS-induced TNF-α serum levels in a dose-dependent manner nih.gov. Pharmacokinetic-pharmacodynamic (PK-PD) modeling was utilized to analyze the data, revealing that LPS induced TNF-α synthesis for approximately 70 minutes, during which the synthesis rate was influenced by this compound's serum pharmacokinetics nih.gov. The in vivo potency (IC₅₀) of this compound for TNF-α inhibition was estimated to be 293 µM nih.gov.

Common preclinical models for sepsis include LPS administration, as well as surgical models like cecal ligation and puncture (CLP) and colon ascendens stent peritonitis (CASP), which aim to mimic the complexity of human sepsis. Chronic inflammation models often involve inducing sustained inflammatory responses to evaluate the efficacy of anti-inflammatory compounds.

Table 1: Effect of this compound on LPS-Induced TNF-α Levels in Mice

ParameterValueModel/ContextReference
In vivo potency (IC₅₀) 293 µMLPS-induced TNF-α in mice nih.gov
Effect Dose-dependent reductionLPS-induced TNF-α in mice nih.gov
Mechanism Inhibition of TNF-α synthesisLPS-induced TNF-α pathway nih.gov
Duration of LPS-induced TNF-α synthesis influenced by this compound Approximately 70 minutesLPS-induced TNF-α in mice nih.gov

Investigation of this compound in Cancer Research

This compound is being investigated for its potential role in cancer treatment, both as a standalone therapy and in combination with other therapeutic agents nih.gov. Its capacity to modulate immune responses is considered a key factor that may enhance the effectiveness of existing cancer treatments nih.gov.

Modulation of Tumor Microenvironment by this compound

Research efforts are exploring this compound's influence on the tumor microenvironment (TME) nih.gov. The TME is a complex ecosystem comprising various cell types, extracellular matrix, and signaling molecules that significantly impact tumor growth, progression, and response to therapy. Modulating immune responses within the TME is a strategy to improve cancer treatment outcomes nih.gov.

Clinical Translation and Research on Susalimod

Exploratory Clinical Trial Research on Susalimod in Autoimmune Diseases

Early-phase clinical trial research on this compound has been conducted to assess its potential in autoimmune conditions such as rheumatoid arthritis. researchgate.net

Early-Phase Clinical Trial Research in Rheumatoid Arthritis with this compound

This compound was developed within a drug development program aimed at treating rheumatoid arthritis. researchgate.net While its pharmacological action has been investigated, detailed findings from early-phase clinical trials specifically addressing efficacy measures like Disease Activity Scores (DAS28) and impact on corticosteroid reliance for this compound are not extensively detailed in the available literature. researchgate.net

The Disease Activity Score in 28 joints (DAS28) is a widely used composite index in rheumatoid arthritis clinical trials to assess disease activity, integrating measures of tender and swollen joint counts, acute-phase reactants (erythrocyte sedimentation rate or C-reactive protein), and patient self-assessed global health. nih.gov It is sensitive to detect small changes in disease severity and is used to categorize disease activity (remission, low, moderate, or high). nih.gov While DAS28 is a standard endpoint in RA trials, specific data on DAS28 scores directly attributable to this compound treatment from early-phase clinical trials were not found in the provided search results.

Reducing corticosteroid reliance is a significant goal in the management of rheumatoid arthritis due to the long-term adverse effects associated with these drugs. medscape.com New treatment strategies in clinical trials often aim to demonstrate a glucocorticoid-sparing effect. medscape.com However, specific research findings detailing the impact of this compound treatment on corticosteroid reliance in patients with rheumatoid arthritis were not identified in the provided information.

Assessment of Disease Activity Scores (DAS28) in this compound Trials

Challenges and Considerations in Clinical Development of this compound

The clinical development of this compound has highlighted significant challenges, particularly concerning the prediction of its pharmacokinetic profile in humans based on preclinical data. researchgate.net

Prediction Discrepancies in Human Clearance for this compound

A notable challenge in the clinical development of this compound involves significant discrepancies between predicted and observed human clearance. This compound is primarily excreted unchanged in bile, with approximately 90% biliary excretion. researchgate.net Despite this, the elimination rate of this compound in humans was found to be considerably slower compared to various animal species. While this compound was rapidly eliminated from plasma in all animal species studied, with a half-life (t½) of less than 0.5 hours, its half-life in humans was much longer, at 16 hours. researchgate.net

This difference led to substantial prediction errors. Allometric scaling, a method used to predict human pharmacokinetic parameters from preclinical animal data, showed a strong correlation (r = 0.947) among different animal species for this compound clearance. researchgate.net However, when this scaling was applied to humans, the predicted human clearance was approximately 20 times higher than the actual observed human clearance. researchgate.net This phenomenon, where predicted human clearance is substantially higher than observed human clearance, is sometimes referred to as "vertical allometry" and has been observed for other drugs as well. researchgate.net

Non-Predictability of Human Pharmacokinetics from Preclinical Data for this compound

The case of this compound exemplifies the difficulty in predicting human pharmacokinetics, particularly clearance, from preclinical data, especially for compounds that undergo extensive biliary excretion. researchgate.netresearchgate.netoup.com While allometric scaling often serves as a predictive tool, its failure to accurately predict this compound's human clearance underscores limitations in interspecies scaling for certain drug properties. researchgate.netmmv.org

The challenges in predicting human pharmacokinetics from preclinical data can arise from various factors, including interspecies differences in drug elimination mechanisms, transporter activity, and bile flow rates. oup.com For drugs primarily eliminated via bile, differences in biliary excretion mechanisms and bile flow across species can make scaling difficult. oup.com The significant disparity between predicted and observed human clearance for this compound highlights that preclinical animal models may not always accurately reflect the human pharmacokinetic profile, necessitating careful consideration and further investigation during clinical development. researchgate.netnih.gov

Pharmacokinetic and Pharmacodynamic Modeling of Susalimod

Pharmacokinetic Characteristics of Susalimod in Animal Models

Investigations into this compound's pharmacokinetic profile in animal models reveal a predominant elimination route via biliary excretion, with notable interspecies variations in its disposition.

Biliary Excretion and Elimination Pathways of this compound in Various Species

This compound is primarily cleared from the body through biliary excretion, a pathway that has been consistently observed across a range of animal species.

Research indicates that this compound is extensively excreted, largely as the unchanged parent compound, in the bile of various animal species. This includes studies conducted in rats, dogs, monkeys, mice, rabbits, and mini-pigs, where approximately 90% of the administered dose is eliminated via this route. researchgate.netresearcher.lifenih.gov In humans, a high recovery of this compound in feces further supports biliary excretion as the primary elimination pathway. researchgate.net

The biliary excretion of this compound has been observed to exhibit saturation kinetics, particularly at higher doses. Studies in dogs demonstrated that as the dose of this compound increased, its biliary excretion approached saturation, leading to super-proportional increases in peripheral plasma concentrations. researcher.lifenih.gov This saturable behavior is indicative of a carrier-mediated transport system being involved in the biliary elimination of this compound. researcher.lifenih.gov

Further evidence supporting a carrier-mediated process comes from interaction studies with bromosulphthalein (BSP), a known marker for biliary excretion. These studies have shown that this compound and BSP likely share a common carrier transport system for their excretion into the bile. researcher.lifenih.govresearchgate.net Co-administration of this compound with BSP resulted in a significant prolongation of BSP's elimination from plasma and a marked reduction in its biliary excretion rate, reinforcing the hypothesis of a shared transport mechanism. researcher.lifenih.govresearchgate.net

Interspecies Differences in this compound Pharmacokinetics

Significant interspecies differences have been identified in the pharmacokinetics of this compound, particularly concerning its plasma clearance and half-life. researchgate.netresearcher.lifenih.gov

This compound demonstrates rapid elimination from plasma in most animal species, with reported half-lives typically less than 0.5 hours. researchgate.net In stark contrast, its elimination in humans is considerably slower, exhibiting a half-life of approximately 16 hours. researchgate.net Allometric scaling, which attempts to predict human pharmacokinetic parameters from preclinical data, showed a strong correlation (r = 0.947) among different animal species for preclinical clearance. However, this method significantly overestimated human clearance, predicting it to be 20 times higher than what was actually observed. researchgate.netresearchgate.net

Local concentrations of this compound in bile also varied considerably among species, with dogs exhibiting the highest concentrations (ranging from 20,000 to 43,000 µM). This is notably higher than levels observed in rats and monkeys (≤7000 µM). researcher.lifenih.govnih.gov The maximal bile/plasma concentration ratio was highest in dogs, indicating a substantial enrichment of this compound in the bile of this species. researcher.lifenih.govnih.gov

Table 1: Interspecies Plasma Half-Life of this compound

SpeciesPlasma Half-Life (t½)Citation
Animal Species (general)< 0.5 hours researchgate.net
Human16 hours researchgate.net

Table 2: Interspecies Bile/Plasma Concentration Ratios of this compound

SpeciesBile/Plasma Concentration RatioCitation
Dog3400 - 4300 researcher.lifenih.govnih.gov
Monkey300 researcher.lifenih.gov
Rat50 researcher.lifenih.gov
Local Concentrations of this compound in Bile Duct Across Species

This compound demonstrates extensive biliary excretion across various animal species, with approximately 90% or more of the administered dose being excreted unchanged in the bile. researcher.lifenih.gov However, significant interspecies differences have been observed in the local concentrations of this compound within the bile duct. researcher.lifenih.govresearchgate.net

Studies conducted in rats, dogs, and monkeys revealed that dogs exhibited the highest bile concentrations of this compound. researcher.lifenih.govresearchgate.net The bile-to-plasma concentration ratios varied considerably: 3400 in dogs, 300 in monkeys, and 50 in rats. researcher.lifenih.govresearchgate.net Specifically, bile duct concentrations of this compound in dogs reached approximately 30,000 µmol/l at plasma concentrations similar to those associated with hepatobiliary toxicity. researcher.liferesearchgate.net In contrast, rats and monkeys displayed bile duct concentrations of ≤7000 µmol/l at comparable plasma concentrations observed at the highest toxicology study doses. researcher.liferesearchgate.net These findings suggest a correlation between the elevated concentrations of this compound in the bile of dogs and the species-specific hepatobiliary toxicity observed in this animal model. researcher.lifenih.govresearchgate.net Furthermore, biliary excretion in dogs showed saturation at higher doses, leading to disproportionate increases in peripheral plasma concentrations as the dose was elevated. oup.com Evidence suggests that this compound likely shares a common carrier-mediated transport system with bromosulphthalein (BSP) for its biliary excretion. oup.com

Table 1: Local Concentrations and Bile/Plasma Ratios of this compound Across Species

SpeciesBile/Plasma Concentration RatioBile Duct Concentration (µmol/l)
Dog3400~30,000
Monkey300≤7000
Rat50≤7000

Pharmacodynamic Evaluation of this compound

This compound acts as an immunomodulating agent primarily by inhibiting the synthesis of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.gov

Concentration-Effect Relationship of this compound on TNF-α Levels

Research has demonstrated that this compound reduces lipopolysaccharide (LPS)-induced TNF-α levels in mice in a concentration-related and dose-dependent manner. researchgate.netnih.gov The concentration-effect relationship was thoroughly investigated by simultaneously modeling data from multiple dose levels. researchgate.netnih.gov This modeling utilized a sophisticated approach, combining a three-compartment pharmacokinetic model, which accounted for biliary excretion, with an indirect mechanistically based pharmacodynamic model. researchgate.netnih.gov The models successfully demonstrated that LPS induced TNF-α synthesis for approximately 70 minutes, and crucially, during this period, the rate of TNF-α synthesis was directly governed by the serum pharmacokinetics of this compound. researchgate.netnih.govresearchgate.net

Integrated Pharmacokinetic-Pharmacodynamic Modeling of this compound's Immunomodulating Effects

An integrated pharmacokinetic-pharmacodynamic (PK-PD) model was successfully fitted to experimental data, providing a comprehensive understanding of this compound's immunomodulating effects. researchgate.netnih.gov This model was instrumental in exploring the intricate concentration-effect relationship between this compound and the elevated serum TNF-α levels induced by LPS in mice. researchgate.netnih.gov A key finding from these models was the indication that the maximum inhibitory effect exerted by this compound was equivalent to a full inhibition of TNF-α synthesis. researchgate.netnih.gov

Modeling LPS-Induced TNF-α Synthesis Inhibition by this compound

To investigate the inhibition of LPS-induced TNF-α synthesis, bacterial LPS (1 mg/kg) was administered intraperitoneally (i.p.) to female CD-1 mice, concurrently with varying doses of this compound (0, 25, 50, 100, and 200 mg/kg). researchgate.netnih.govresearchgate.net Blood samples were collected at multiple time points ranging from 15 to 300 minutes post-administration, and serum levels of both this compound and TNF-α were quantified. researchgate.netnih.govresearchgate.net The developed models confirmed that LPS stimulated TNF-α synthesis for approximately 70 minutes, and during this critical period, the rate of synthesis was directly influenced by the serum pharmacokinetics of this compound. researchgate.netnih.govresearchgate.net The observed decrease in LPS-induced TNF-α mouse serum levels in a concentration-related manner strongly suggested that this compound inhibits the synthesis of TNF-α. researchgate.netnih.gov

Estimation of In Vivo Potency (IC50) of this compound

The integrated pharmacokinetic-pharmacodynamic model allowed for the estimation of this compound's in vivo potency, expressed as its half-maximal inhibitory concentration (IC50). researchgate.netnih.gov Given that the modeling results supported the assumption of a maximum inhibitory effect equivalent to full inhibition of TNF-α synthesis, the in vivo IC50 of this compound in the mouse model was estimated to be 293 µM. researchgate.netnih.gov

Table 2: In Vivo Potency (IC50) of this compound

ParameterValueUnit
In Vivo IC50293µM

Synthetic Methodologies and Chemical Reactivity of Susalimod

Convergent Synthesis Strategies for Susalimod

The convergent synthesis of this compound involves the strategic combination of palladium-catalyzed cross-coupling, sulfonamide formation, and saponification steps. Key intermediates in this synthesis include methyl 5-iodosalicylate, 4-iodobenzenesulfonyl chloride, and 2-amino-3-methylpyridine.

Palladium-catalyzed cross-coupling reactions are fundamental in forming carbon-carbon bonds, offering efficient routes for complex molecular assembly. scielo.br In the synthesis of this compound, a Sonogashira coupling reaction is utilized to construct the core ethynyl (B1212043) bridge. This reaction involves methyl 5-iodosalicylate and trimethylsilyl (B98337) acetylene (B1199291), typically employing a palladium(II) catalyst, such as Pd(PPh₃)₂Cl₂, along with copper(I) iodide in a triethylamine (B128534) base. This step generally achieves yields ranging from 78% to 85% under inert atmospheres. Following the Sonogashira coupling, the trimethylsilyl (TMS) protecting group is cleaved using potassium fluoride (B91410) in dimethylformamide (DMF), yielding terminal alkyne intermediates with high purity (>95%) after chromatography.

Another critical palladium-catalyzed step is the Suzuki-Miyaura coupling, which connects the acetylene intermediate with the iodosulfonamide intermediate. This reaction typically uses Pd(OAc)₂ and an SPhos ligand in a toluene/water biphasic system, with sodium carbonate serving as the base to facilitate transmetalation. Optimal conditions for this coupling are generally 80°C for 12 hours, resulting in the diaryl acetylene precursor with 70–75% efficiency.

Table 1: Key Palladium-Catalyzed Cross-Coupling Steps in this compound Synthesis

Reaction TypeReactantsCatalyst/ConditionsProduct IntermediateTypical Yield (%)
Sonogashira CouplingMethyl 5-iodosalicylate, Trimethylsilyl acetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, inert atmosphereEthynyl bridge precursor78–85
TMS Group CleavageTrimethylsilyl alkyne intermediateKF, DMFTerminal alkyne>95 (purity)
Suzuki-Miyaura CouplingAcetylene intermediate, Iodosulfonamide intermediatePd(OAc)₂, SPhos ligand, Na₂CO₃, Toluene/H₂O, 80°C, 12hDiaryl acetylene precursor70–75

Sulfonamide formation is a crucial step in the synthesis of this compound, involving the condensation of 4-iodobenzenesulfonyl chloride with 2-amino-3-methylpyridine. This reaction is typically carried out in dichloromethane (B109758) (DCM) under basic conditions, utilizing pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) as the base. Reaction progress is monitored by thin-layer chromatography (TLC), with complete conversion observed within 4–6 hours at temperatures between 0–5°C to minimize side-product formation. The crude sulfonamide intermediate is then purified by crystallization from an ethanol/water mixture (3:1 v/v), yielding the product in 82–88% yield. Sulfonamides are a class of organic compounds containing the -SO₂NH- group, and their formation often involves the reaction of a sulfonyl chloride with an amine. organic-chemistry.org

Table 2: Sulfonamide Formation in this compound Synthesis

ReactantsReagents/ConditionsProduct IntermediateReaction Time (h)Temperature (°C)Typical Yield (%)
4-Iodobenzenesulfonyl chloride, 2-amino-3-methylpyridinePyridine or DMAP, DCM, Crystallization from EtOH/H₂OSulfonamide intermediate4–60–582–88

The final step in the synthesis of this compound involves the saponification of a methyl ester precursor. Saponification is a chemical process that typically involves the hydrolysis of an ester, often using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), to yield a carboxylic acid salt and an alcohol. scienceinfo.comkiu.ac.ug For this compound, the methyl ester is saponified using aqueous sodium hydroxide (2 M) in tetrahydrofuran (B95107) (THF). Reaction completion is confirmed by Fourier-transform infrared spectroscopy (FTIR), which shows the disappearance of the ester carbonyl peak (around 1740 cm⁻¹). Acidification with hydrochloric acid (HCl) precipitates this compound as a white solid, which is subsequently recrystallized from acetonitrile (B52724) to achieve a purity greater than 99%.

Table 3: Saponification Step in this compound Synthesis

ReactantReagents/ConditionsProductPurity (%)
Methyl ester precursorAqueous NaOH (2 M), THF, followed by HCl acidification, recrystallization from acetonitrileThis compound>99

Sulfonamide Formation Reactions for this compound Precursors

Chemical Reactions and Derivatization of this compound

This compound, like many organic compounds, can undergo various chemical reactions, including oxidation and reduction, leading to different derivatized species.

This compound can be oxidized under specific conditions to form various oxidation products. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed for these reactions. The specific products formed depend on the reagents and reaction conditions, but potential oxidation products may include sulfoxides or sulfones, particularly given the presence of a sulfonyl group in its structure.

This compound can also undergo reduction reactions to yield different reduced species. Typical reducing agents used for this purpose include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The major products resulting from reduction reactions are dependent on the specific reducing agent and reaction conditions, and may include amines or alcohols, depending on the reducible functional groups present in the this compound molecule. Previous studies have indicated that the reduction of an alkyne linker to an alkene or alkyl tether in this compound analogs can lower or abolish their biological activity, suggesting that the alkyne moiety is sensitive to reduction. nih.gov

Advanced Research Directions and Future Perspectives for Susalimod

Novel Therapeutic Applications and Indications for Susalimod

Beyond its established role in modulating immune responses, this compound is being explored for novel therapeutic applications. Primarily recognized for its ability to inhibit TNF-α synthesis, this compound has been investigated for its potential in autoimmune diseases and inflammatory disorders, including rheumatoid arthritis and multiple sclerosis. drugbank.com Emerging research suggests that this compound functions as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE7A and PDE4B, enzymes critical in regulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which are significant in modulating inflammatory responses. drugbank.com

Further expanding its potential, this compound has been considered in the context of cancer research, with suggestions for synergy screens involving checkpoint inhibitors like anti-PD-1. drugbank.com This indicates a potential role in combinatorial regimens for oncological indications. Additionally, this compound has been identified as an inhibitor of system xc−, a cystine-glutamate antiporter. This antiporter is a promising therapeutic target for various pathologies, including epileptic seizures, glioma, neurodegenerative diseases, and multiple sclerosis, suggesting a broader neurological and oncological application for this compound. guidetopharmacology.org

Integration of Omics Data in this compound Pathway Analysis

The integration of "omics" data—including genomics, proteomics, and metabolomics—is crucial for a holistic understanding of this compound's effects on biological processes and its underlying mechanisms. These technologies provide a comprehensive view by linking gene expression, protein activity, and metabolic outcomes. kegg.jp By integrating these diverse data types, researchers can pinpoint key genes, proteins, and metabolic pathways that are associated with internal system changes in response to this compound. kegg.jp

For instance, transcriptomic analysis, specifically using RNA sequencing (RNA-seq), can be employed to compare pathway activation in studies investigating this compound's mechanism. drugbank.com Tools such as Multi-Omics Pathway Analysis (MOPA) are designed to integrate multi-omics data to score individual pathways and measure the contribution rates of different omics layers. This allows for a detailed explanation of biological differences within the context of multi-omics relationships. medcraveonline.com Pathway analysis is a standard downstream procedure in genomic and transcriptomic studies, providing insights into how this compound influences complex biological networks. medcraveonline.com

Methodological Advancements in this compound Research

Methodological advancements are continuously refining the study of this compound, enabling a more precise understanding of its pharmacokinetics and pharmacodynamics. Pharmacokinetic/pharmacodynamic (PK/PD) modeling has been instrumental in describing the temporal relationship between this compound administration and its effect, such as the increase in TNF-α levels following LPS induction. wikipedia.org More sophisticated models are being developed to further elucidate the mechanisms of action of anti-inflammatory agents. wikipedia.org Indirect response (IDR) models, known for their flexibility and ability to mimic pathophysiological conditions, have been successfully applied to model this compound's effects. wikipedia.org

Physiologically Based Pharmacokinetic (PBPK) modeling represents a mechanistic approach that predicts pharmacokinetic profiles in humans by integrating preclinical data. citeab.com this compound's pharmacokinetics have been extensively studied across various animal species, revealing a high degree of biliary excretion. wikidata.org Notably, predicting human clearance of this compound through allometric scaling of preclinical data has proven challenging, highlighting the necessity for advanced modeling techniques to bridge interspecies differences. citeab.comwikidata.org Such advancements in modeling contribute significantly to optimizing research strategies for this compound.

Collaborative Research Paradigms in this compound Drug Development

Collaborative research paradigms are increasingly vital for accelerating the development of this compound and other drug candidates. Partnerships between academic institutions and industry are crucial for driving drug discovery and development. These collaborations facilitate the transfer of knowledge, provide essential financial support, broaden the expertise available, and ultimately expedite the drug development process.

Examples of such collaborative models include academic-industry partnerships focused on specific therapeutic areas, where there is a bidirectional exchange of knowledge and skills. The importance of open sharing of expertise and the implementation of two-way secondment programs are emphasized to nurture the next generation of research leaders at the interface of academic medicine and drug discovery. Platforms like Collaborative Drug Discovery (CDD) also exemplify collaborative paradigms by enabling shared access to data and facilitating joint research efforts on novel compounds. These partnerships are essential for overcoming the complexities and resource demands inherent in modern drug development.

Compound Names and PubChem CIDs

Q & A

Q. What are the foundational methodologies for identifying Susalimod's mechanism of action in preclinical studies?

To investigate this compound's mechanism, researchers should combine in vitro assays (e.g., receptor-binding assays, kinase activity profiling) with in vivo models (e.g., murine autoimmune disease models). Key steps include:

  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm this compound's interaction with specific immune pathways (e.g., TLR4/NF-κB) .
  • Dose-response studies : Establish EC₅₀/IC₅₀ values using logarithmic dilution series to assess potency .
  • Control groups : Include vehicle controls and reference compounds (e.g., existing TLR modulators) to contextualize results .

Q. How should researchers design literature reviews to contextualize this compound within existing immunomodulatory research?

  • Database selection : Prioritize PubMed, Web of Science, and EMBASE for biomedical literature, using Boolean operators (e.g., "this compound AND (TLR4 OR autoimmunity)") .
  • Inclusion criteria : Filter studies by experimental rigor (e.g., peer-reviewed articles with dose-response data) and recency (past 5–10 years) .
  • Contradiction analysis : Compare findings across species (e.g., murine vs. primate models) and note discrepancies in efficacy or toxicity .

Q. What statistical frameworks are recommended for analyzing this compound's efficacy in early-phase trials?

  • Parametric tests : Use ANOVA for multi-dose comparisons, ensuring normality via Shapiro-Wilk tests .
  • Survival analysis : Apply Kaplan-Meier curves and log-rank tests for longitudinal studies (e.g., autoimmune disease progression) .
  • Power calculations : Predefine sample sizes using G*Power to minimize Type II errors .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data for this compound?

Contradictions often arise from pharmacokinetic variability or off-target effects. Mitigation strategies include:

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS to identify bioavailability gaps .
  • Transcriptomic analysis : Use RNA-seq to compare pathway activation in cell lines vs. animal models .
  • Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., genetic background differences) .

Q. What experimental designs optimize this compound's therapeutic window in combinatorial regimens?

  • Synergy screens : Test this compound with checkpoint inhibitors (e.g., anti-PD-1) using Chou-Talalay models to calculate combination indices .
  • Toxicogenomics : Apply high-content screening to assess hepatotoxicity risks in primary human hepatocytes .
  • Adaptive trials : Use Bayesian methods to adjust dosing based on interim biomarker data (e.g., cytokine levels) .

Q. How should researchers validate this compound's specificity in complex biological systems?

  • Proteome-wide profiling : Employ affinity purification mass spectrometry (AP-MS) to identify off-target binding partners .
  • CRISPR interference : Knock out putative targets to confirm this compound's dependency on specific pathways .
  • Single-cell RNA-seq : Resolve heterogeneity in immune cell responses across tissues .

Methodological Guidelines

Q. What criteria define a robust hypothesis for this compound-related research?

A hypothesis must be FINER :

  • Feasible : Testable within resource constraints (e.g., accessible animal models).
  • Novel : Address gaps (e.g., this compound's impact on T-regulatory cells).
  • Ethical : Adhere to IACUC protocols for in vivo studies .
  • Relevant : Align with unmet clinical needs (e.g., refractory autoimmune diseases) .

Q. How to structure a research paper on this compound for high-impact journals?

  • IMRAD format : Emphasize Methods reproducibility (e.g., detailed HPLC conditions) .
  • Data visualization : Use heatmaps for transcriptomic data and forest plots for meta-analyses .
  • Supplementary materials : Include raw ELISA datasets and pharmacokinetic curves .

Tables: Key Experimental Parameters

Parameter Recommended Approach Rationale
In vitro IC₅₀8-point dilution series (0.1 nM–100 μM)Captures full sigmoidal response
In vivo dosingBID administration in murine modelsMimics human pharmacokinetics
Biomarker analysisMultiplex cytokine panels (Luminex/MSD)High sensitivity, low sample volume

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Susalimod
Reactant of Route 2
Reactant of Route 2
Susalimod

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.